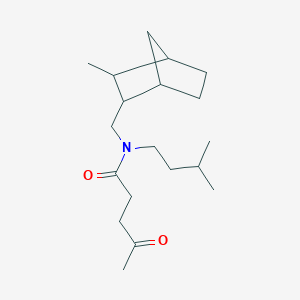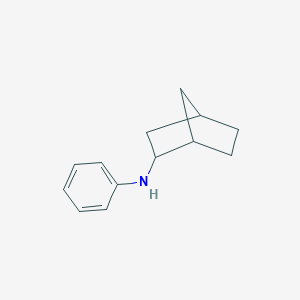
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-, also known as TTA, is a sulfur-containing organic compound. It has gained significant attention in scientific research due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. In addition, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- is also relatively easy to synthesize and modify, making it a versatile building block for the synthesis of various compounds. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has some limitations, including its potential toxicity and limited availability in large quantities.
Zukünftige Richtungen
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has significant potential for various applications in material science, organic electronics, and biomedicine. Future research directions could include the development of new synthesis methods for 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- and its derivatives, the exploration of new applications in biomedicine, and the investigation of the mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- in various cellular processes. In addition, further studies are needed to evaluate the safety and toxicity of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- in vivo and its potential for clinical use.
Synthesemethoden
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- can be synthesized through a multistep process involving the reaction between adamantane and sulfur. The synthesis method has been extensively studied, and several modifications have been proposed to improve the yield and purity of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-. One of the most common methods involves the reaction of adamantane with sulfur in the presence of a catalyst such as iodine or copper(II) chloride.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been extensively studied for its potential applications in various fields such as material science, organic electronics, and biomedicine. In material science, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In organic electronics, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In biomedicine, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
17749-59-6 |
|---|---|
Molekularformel |
C11H18S4 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1,3,5,7,9-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C11H18S4/c1-7-10(4)12-8(2)6-9(3,14-10)15-11(7,5)13-8/h7H,6H2,1-5H3 |
InChI-Schlüssel |
DCANKSDUFUXDOE-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Kanonische SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Synonyme |
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















